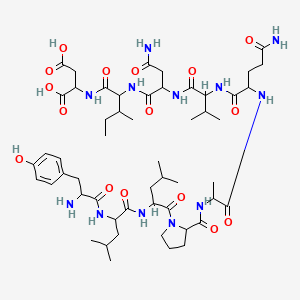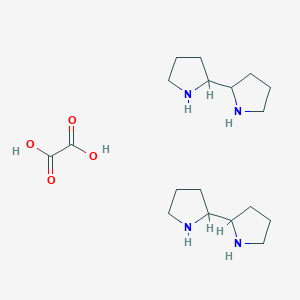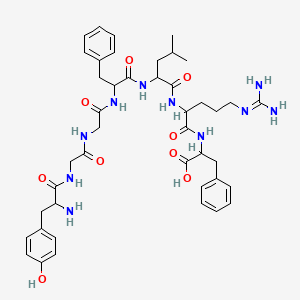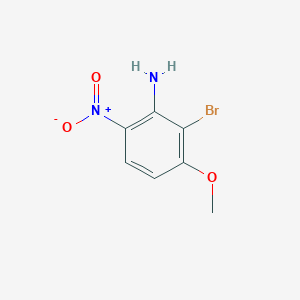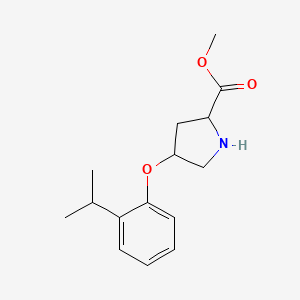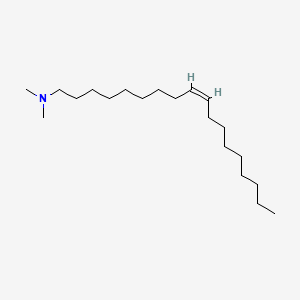
Oleyldimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Oleyldimethylamine can be synthesized through the reaction of oleyl chloride with dimethylamine. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, under reflux conditions. The reaction is as follows:
C18H35Cl+(CH3)2NH→C20H41N+HCl
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure complete conversion of reactants. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form this compound oxide. This reaction is typically carried out using hydrogen peroxide in an aqueous or alcoholic medium.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in ethanol or water.
Substitution: Various nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: this compound oxide.
Substitution: Depending on the nucleophile used, products can include alkylated or acylated derivatives of this compound.
科学的研究の応用
オレイルジメチルアミンは、科学研究でいくつかの応用があります。
作用機序
オレイルジメチルアミンの作用機序は、主にその界面活性剤としての特性に関与しています。長い疎水性アルキル鎖は疎水性表面と相互作用し、親水性ジメチルアミン基は水性環境と相互作用します。この二重の相互作用により、オレイルジメチルアミンは表面張力を低下させ、ミセルまたはベシクルを形成することができます。 生物系では、脂質二重層に組み込まれることで細胞膜を破壊し、細胞溶解につながる可能性があります .
類似の化合物:
ラウリルジメチルアミンオキシド: 構造は似ていますが、アルキル鎖が短く(C12)なります。
ミリスチンアミンオキシド: オレイルジメチルアミンと同様の用途で使用される、C14アルキル鎖を持つ別の類似の化合物です.
独自性: オレイルジメチルアミンの長いアルキル鎖(C18)は、より短い鎖の対応物と比較して、より高い疎水性と安定したミセルやベシクルを形成する能力などのユニークな特性を提供します。 これは、強力な界面活性剤特性と安定性が要求される用途に特に役立ちます .
類似化合物との比較
Lauryldimethylamine oxide: Similar in structure but with a shorter alkyl chain (C12).
Myristamine oxide: Another similar compound with a C14 alkyl chain, used in similar applications as oleyldimethylamine.
Uniqueness: this compound’s longer alkyl chain (C18) provides it with unique properties such as higher hydrophobicity and better ability to form stable micelles and vesicles compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring strong surfactant properties and stability .
特性
CAS番号 |
14727-68-5 |
|---|---|
分子式 |
C20H41N |
分子量 |
295.5 g/mol |
IUPAC名 |
(Z)-N,N-dimethyloctadec-9-en-1-amine |
InChI |
InChI=1S/C20H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h11-12H,4-10,13-20H2,1-3H3/b12-11- |
InChIキー |
DCNHQNGFLVPROM-QXMHVHEDSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCN(C)C |
正規SMILES |
CCCCCCCCC=CCCCCCCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)
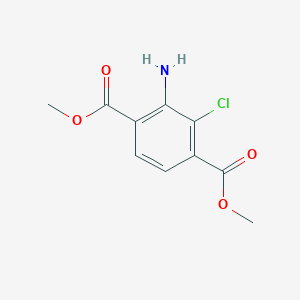

![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)

